molecular formula C22H16FNS B3129583 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline CAS No. 339102-48-6

2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline

Cat. No.: B3129583
CAS No.: 339102-48-6
M. Wt: 345.4 g/mol
InChI Key: IHEMCDCBNSLFGV-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with a 4-fluorophenylsulfanyl group at the 2-position and a 4-methylphenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

  • 2-[(4-Fluorophenyl)sulfanyl]-3-(4-chlorophenyl)quinoline
  • 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methoxyphenyl)quinoline
  • 2-[(4-Fluorophenyl)sulfanyl]-3-(4-nitrophenyl)quinoline

Comparison: Compared to similar compounds, 2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-fluorophenylsulfanyl group and the 4-methylphenyl group may enhance its stability and selectivity towards certain targets.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-3-(4-methylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNS/c1-15-6-8-16(9-7-15)20-14-17-4-2-3-5-21(17)24-22(20)25-19-12-10-18(23)11-13-19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEMCDCBNSLFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219216
Record name 2-[(4-Fluorophenyl)thio]-3-(4-methylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339102-48-6
Record name 2-[(4-Fluorophenyl)thio]-3-(4-methylphenyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339102-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Fluorophenyl)thio]-3-(4-methylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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